

Interpreting negative results with JNJ-47965567

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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B15586329

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Technical Support Center: JNJ-47965567

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **JNJ-47965567**, a potent and selective P2X7 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of JNJ-47965567?

JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel. It is a centrally permeable compound that has been shown to block the release of interleukin- 1β (IL- 1β) induced by the P2X7 receptor agonist BzATP.[1][2] While initially thought to be a competitive antagonist, further studies have suggested a non-competitive mechanism of inhibition, where it binds to an allosteric site on the receptor.[3][4]

Q2: We are not observing the expected efficacy of **JNJ-47965567** in our in vivo model. What could be the reason?

Several factors could contribute to a lack of efficacy. Consider the following:

Dosing Regimen: The frequency and timing of administration can significantly impact outcomes. For instance, in the SOD1G93A mouse model of amyotrophic lateral sclerosis (ALS), administration of 30 mg/kg JNJ-47965567 three times a week from disease onset showed no effect on disease progression.[3][5] However, a separate study using the same mouse model reported that administering the same dose four times a week starting from a



pre-symptomatic stage delayed disease onset and improved motor performance in female mice.[6][7][8]

- Animal Model and Disease Pathology: The efficacy of JNJ-47965567 can be model-dependent. While it showed modest efficacy in a rat model of neuropathic pain, it was not effective in the forced swim test, a model for depression.[1][2] The underlying pathology and the specific role of the P2X7 receptor in your model are critical considerations.
- Pharmacokinetics and Brain Penetrance: Although JNJ-47965567 is brain penetrant, its
 concentration in the target tissue might vary between species and individuals. It is crucial to
 ensure that the compound reaches the site of action at a sufficient concentration to exert its
 effect.

Q3: Are there conflicting reports on the efficacy of JNJ-47965567?

Yes, some studies have reported conflicting results. For example, in the context of ALS research using the SOD1G93A mouse model, one study found no benefit when **JNJ-47965567** was administered from the onset of disease.[3][5] Conversely, another study reported positive effects on disease onset and motor function in female mice when the drug was given at a presymptomatic stage.[6][7][8] These discrepancies highlight the importance of experimental design, including the timing of intervention and the dosing schedule.

Troubleshooting Guides Issue 1: Inconsistent in vitro results in IL-1 β release assays.

- Potential Cause 1: Cell Priming. For robust IL-1β release, cells like monocytes or microglia often require priming with an agent like lipopolysaccharide (LPS) before stimulation with a P2X7 agonist like BzATP. Ensure your protocol includes an adequate priming step.
- Potential Cause 2: Agonist Concentration. The concentration of the P2X7 agonist used can
 influence the inhibitory effect of JNJ-47965567. High concentrations of the agonist may
 overcome the antagonistic effect. A dose-response curve for the agonist should be
 performed to determine the optimal concentration.



Potential Cause 3: Protein Binding. In assays using whole blood, the potency of JNJ-47965567 may be lower due to protein binding.[1] Consider this when comparing results from whole blood assays to those using isolated monocytes.

Issue 2: Lack of effect in a behavioral model where P2X7 antagonism is expected to be beneficial.

- Potential Cause 1: Timing of Administration. The therapeutic window for P2X7 antagonism
 may be narrow. Administration before the onset of significant pathology might be more
 effective than treatment after the disease is well-established.
- Potential Cause 2: Off-target Effects of Other Compounds. If comparing **JNJ-47965567** to other P2X7 antagonists like Brilliant Blue G (BBG), be aware that BBG is less selective and may have off-target effects that contribute to its observed efficacy.[9]
- Potential Cause 3: Contribution of Central vs. Peripheral P2X7. JNJ-47965567 is CNS-penetrant.[3] The relative contribution of central versus peripheral P2X7 receptors to the pathophysiology of your model will influence the outcome.

Data Presentation

Table 1: In Vitro Potency of JNJ-47965567



Assay System	Parameter	Value	Reference
Human P2X7 Receptor	pKi	7.9 ± 0.07	[1][2]
Human Whole Blood (IL-1β release)	pIC50	6.7 ± 0.07	[1][2]
Human Monocytes (IL-1β release)	pIC50	7.5 ± 0.07	[1][2]
Rat Microglia (IL-1β release)	pIC50	7.1 ± 0.1	[1][2]
Murine J774 Macrophages (Ethidium+ uptake)	IC50	54 ± 24 nM	[3]

Table 2: Summary of In Vivo Studies with JNJ-47965567



Model	Species	Dose and Regimen	Key Findings	Reference
Amphetamine- induced Hyperactivity	Rat	30 mg/kg	Attenuated hyperactivity	[1][2]
Neuropathic Pain	Rat	30 mg/kg	Modest, yet significant efficacy	[1][2]
Forced Swim Test	Rat	Not specified	No efficacy observed	[1][2]
ALS (SOD1G93A)	Mouse	30 mg/kg, 3x/week from onset	No impact on weight loss, clinical score, motor coordination, or survival	[3][5]
ALS (SOD1G93A)	Mouse	30 mg/kg, 4x/week from P60	Delayed disease onset, reduced body weight loss, and improved motor coordination in females; no effect on lifespan or in males.	[6][7][8]

Experimental Protocols

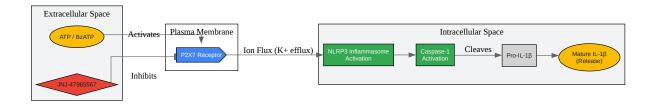
Key Experiment: Inhibition of BzATP-induced IL-1β Release in Human Whole Blood

• Blood Collection: Collect fresh human whole blood in heparinized tubes.



- Priming: Incubate the blood with lipopolysaccharide (LPS) at a final concentration of 1 μ g/mL for 4 hours at 37°C to prime the inflammasome.
- Antagonist Incubation: Add JNJ-47965567 at various concentrations and incubate for 30 minutes at 37°C.
- Agonist Stimulation: Add the P2X7 receptor agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP), at a final concentration of 300 μM and incubate for 1 hour at 37°C.
- Plasma Separation: Centrifuge the blood samples at 1,500 x g for 15 minutes to separate the plasma.
- IL-1β Measurement: Quantify the concentration of IL-1β in the plasma using a commercially available ELISA kit.
- Data Analysis: Calculate the pIC50 value by fitting the concentration-response data to a fourparameter logistic equation.

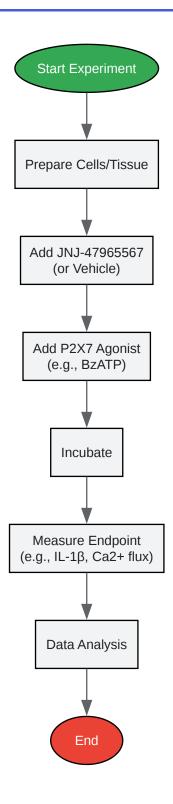
Mandatory Visualizations



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Caption: P2X7 receptor signaling pathway and the inhibitory action of JNJ-47965567.





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Caption: General experimental workflow for assessing JNJ-47965567 activity in vitro.

Caption: Logical troubleshooting workflow for interpreting negative results with JNJ-47965567.



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